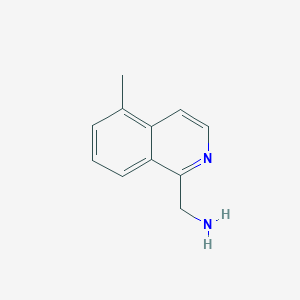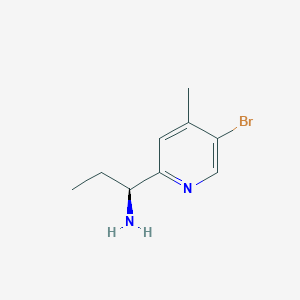![molecular formula C15H12Br3N3O B12975933 2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)
2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: , also known by its CAS number 291539-98-5 , is a complex heterocyclic compound. Let’s break down its structure:
Chemical Formula: CHBrClN
Molecular Weight: 508.43 g/mol
Melting Point: Not available
Density: Not available
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2,4,6-tribromoaniline with 2,3-dibromopropionitrile to form the desired product. The detailed reaction conditions and mechanisms are beyond the scope of this article, but it’s fascinating how chemists manipulate molecules to create intricate structures.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods prioritize efficiency and scalability. Large-scale production of this compound may involve continuous flow processes, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits reactivity toward nucleophiles, allowing for substitution reactions.
Reduction: Can be reduced to form different derivatives.
Bromine: Used for halogenation reactions.
Hydrogenation Catalysts: Employed in reduction processes.
Strong Bases: Facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Researchers have explored various derivatives, each with unique properties.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Used as a building block for more complex molecules.
Pharmaceutical Research: Investigated for potential drug candidates due to its structural diversity.
Biological Activity: Studied for its effects on cellular processes.
Target Identification: Researchers explore its interactions with biological macromolecules.
Materials Science: May find applications in materials with specific properties.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propriétés
Formule moléculaire |
C15H12Br3N3O |
|---|---|
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H12Br3N3O/c1-6-7(2)21(13-10(17)4-9(16)5-11(13)18)14-12(6)15(22)20-8(3)19-14/h4-5H,1-3H3,(H,19,20,22) |
Clé InChI |
JHAXAANNLAMWEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=C(C=C(C=C3Br)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
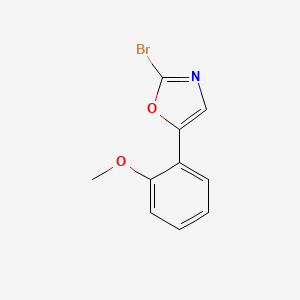
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)

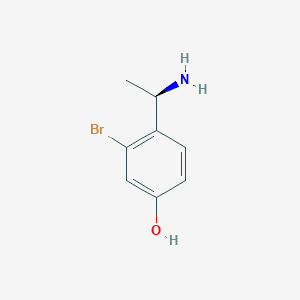
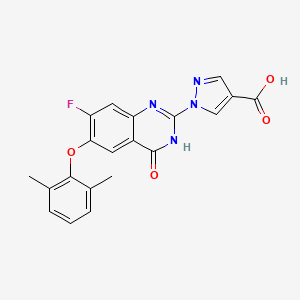
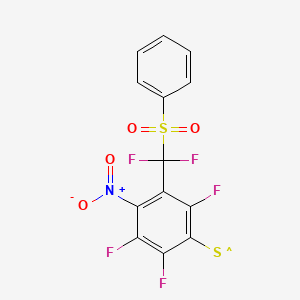
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)
![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
